3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline
Overview
Description
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)aniline is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzyl group attached to a 1,2,3-triazole ring, which is further connected to an aniline moiety. This unique structure imparts significant chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline is Copper (I) ions . This compound acts as a polytriazolylamine ligand , which stabilizes Copper (I) ions towards disproportionation and oxidation .
Mode of Action
This compound interacts with its target by stabilizing the Copper (I) ions . This stabilization enhances the catalytic effect of Copper (I) ions in the azide-acetylene cycloaddition . This interaction results in changes in the reaction environment, making it more conducive for chemical reactions .
Biochemical Pathways
The compound affects the azide-acetylene cycloaddition pathway . By stabilizing Copper (I) ions, it enhances the catalytic effect in this pathway
Pharmacokinetics
It is known that the compound issolid in form and has a melting point of 132-143°C . It is soluble in DMSO and DMF , which suggests that it may have good bioavailability
Result of Action
Its ability to stabilize copper (i) ions and enhance their catalytic effect suggests that it may have significant impacts on chemical reactions involving these ions .
Action Environment
The action of this compound is influenced by environmental factors. For instance, it can stabilize Copper (I) ions without requiring an inert atmosphere or anhydrous conditions . This suggests that it may be effective in a variety of environments.
Preparation Methods
The synthesis of 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles under mild conditions. The general synthetic route involves the following steps:
Preparation of Azide: The starting material, aniline, is converted to its corresponding azide derivative.
Click Reaction: The azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Benzylation: The triazole intermediate is subsequently benzylated to yield the final product, this compound
Chemical Reactions Analysis
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents such as halogens, nitro groups, or alkyl groups can be introduced
Scientific Research Applications
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)aniline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
Biological Studies: It is used in the study of enzyme inhibition and protein labeling, owing to its ability to form stable complexes with metal ions.
Industrial Applications: The compound is employed in the development of new materials and catalysts for various chemical processes.
Comparison with Similar Compounds
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)aniline can be compared with other 1,2,3-triazole derivatives, such as:
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: This compound is similar in structure but contains three triazole rings.
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methanamine: This derivative has a methanamine group instead of an aniline moiety and is studied for its biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-(1-benzyltriazol-4-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-14-8-4-7-13(9-14)15-11-19(18-17-15)10-12-5-2-1-3-6-12/h1-9,11H,10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREZWJGDRJPRCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1151920-00-1 | |
Record name | 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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